1-Chloro-4-(2,2-dichloroethenyl)benzene
Description
Its molecular formula is C₈H₅Cl₃, derived from structural analogs in the evidence (e.g., DDE derivatives in ). This compound is structurally related to persistent organic pollutants (POPs) like DDT and its metabolites, which are known for environmental persistence and bioaccumulation .
Properties
CAS No. |
5263-17-2 |
|---|---|
Molecular Formula |
C8H5Cl3 |
Molecular Weight |
207.5 g/mol |
IUPAC Name |
1-chloro-4-(2,2-dichloroethenyl)benzene |
InChI |
InChI=1S/C8H5Cl3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H |
InChI Key |
XHNKLLVUWOTSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-4-(2,2-dichloroethenyl)benzene typically involves the chlorination of 4-vinylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the vinyl group. Industrial production methods often employ catalysts and specific reaction conditions to optimize yield and purity. The process generally involves:
Chlorination Reaction: 4-vinylbenzene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C to ensure controlled chlorination.
Purification: The product is purified through distillation or recrystallization to obtain high-purity 1-Chloro-4-(2,2-dichloroethenyl)benzene.
Chemical Reactions Analysis
1-Chloro-4-(2,2-dichloroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2,2-dichloroethenyl)phenol.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Reduction Reactions: Reduction of the dichloroethenyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 1-chloro-4-ethenylbenzene.
Scientific Research Applications
1-Chloro-4-(2,2-dichloroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,2-dichloroethenyl)benzene involves its interaction with molecular targets through its chloro and dichloroethenyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved include:
Electrophilic Substitution: The chloro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.
Nucleophilic Addition: The dichloroethenyl group can undergo nucleophilic addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the DDT Family
p,p’-DDE
- Structure : 1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene (C₁₄H₈Cl₄).
- Key Differences : Contains an additional 4-chlorophenyl group compared to the target compound.
- Properties : Higher molecular weight (320.02 g/mol) and lipophilicity (logP ~6.2), contributing to bioaccumulation in fatty tissues .
- Applications : Primary degradation product of DDT; implicated in endocrine disruption .
p,p’-DDD
Chlorinated Aromatic Compounds with Aliphatic Substituents
1-Chloro-4-(2-phenylethyl)benzene
- Structure : C₁₄H₁₃Cl; a chlorobenzene with a phenylethyl chain.
- Key Differences : Lacks chlorine atoms on the ethenyl group; substituent is fully saturated.
- Properties : Lower molecular weight (216.71 g/mol) and reduced lipophilicity (logP ~4.5) compared to the target compound. Primarily used in organic synthesis intermediates .
1-Chloro-4-(2-methylprop-2-en-1-yl)benzene
Sulfur-Containing Derivatives
1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene
Functionalized Derivatives
1-Chloro-4-(1-isocyanoethyl)benzene
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP (Estimated) | Applications |
|---|---|---|---|---|---|
| 1-Chloro-4-(2,2-dichloroethenyl)benzene | C₈H₅Cl₃ | 215.49 | 2,2-Dichloroethenyl | ~5.1 | Pesticide intermediate, POP research |
| p,p’-DDE | C₁₄H₈Cl₄ | 320.02 | Dichloroethenyl + 4-ClPh | ~6.2 | DDT degradation product, toxicology |
| 1-Chloro-4-(2-phenylethyl)benzene | C₁₄H₁₃Cl | 216.71 | Phenylethyl | ~4.5 | Organic synthesis |
| 1-Chloro-4-(2-methylpropenyl)benzene | C₁₀H₁₁Cl | 166.65 | Methylpropenyl | ~3.9 | Polymer/resin production |
| 1-Chloro-4-[(2-ClEt)SCH₂]benzene | C₉H₁₀Cl₂S | 221.15 | Thioether + Cl | ~3.8 | Agrochemical intermediate |
Key Research Findings
- Environmental Persistence : The dichloroethenyl group in the target compound enhances stability against hydrolysis and photodegradation, similar to DDE .
- Synthetic Routes: Alkylation of chlorobenzene with dichloroethenyl precursors is a common method, paralleling routes for 1-chloro-4-(1-isocyanoethyl)benzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
